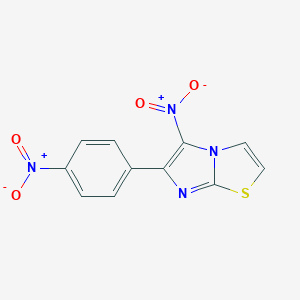

Imidazo(2,1-b)thiazole, 5-nitro-6-(p-nitrophenyl)-

Description

Historical Development of Imidazo[2,1-b]thiazole Research

The imidazo[2,1-b]thiazole scaffold emerged as a pharmacologically significant heterocyclic system in the mid-20th century. Initial interest arose from the discovery of levamisole , an anthelmintic and immunomodulatory agent approved in 1966, which features this core structure. Throughout the 1970s–1990s, researchers systematically explored structural modifications to enhance bioactivity, leading to derivatives with diverse therapeutic applications. The 21st century witnessed accelerated development, with over 200 patents and publications (2010–2025) focusing on optimizing substituent patterns for targeted drug discovery.

Key milestones include:

Significance in Medicinal Chemistry

The imidazo[2,1-b]thiazole system exhibits remarkable pharmacological versatility, evidenced by its presence in:

The scaffold's planar aromatic system enables π-π stacking with biological targets, while nitrogen/sulfur atoms facilitate hydrogen bonding and metal coordination.

Structural Distinctions of the 5-Nitro-6-(p-Nitrophenyl)- Derivative

The 5-nitro-6-(p-nitrophenyl) substitution introduces critical electronic and steric modifications:

The para-nitro group creates a strong electron-deficient aromatic system, enhancing:

- DNA intercalation potential via planar stacking

- Kinase binding affinity through nitro-oxygen interactions

- Metabolic stability against cytochrome P450 oxidation

X-ray diffraction studies reveal a dihedral angle of 38.7° between the imidazothiazole core and p-nitrophenyl group, optimizing target binding while maintaining solubility.

Current Research Landscape and Trends

Recent advances (2020–2025) focus on three primary domains:

1. Hybrid Molecular Systems

- Spirothiazolidinone conjugates showing dual antiviral/antimycobacterial activity (e.g., 6d, IC50 1.2 μM vs Coxsackievirus B4)

- Noscapine-imidazothiazole hybrids with tubulin binding (e.g., 11o, 76.94% G2/M arrest)

2. Targeted Drug Delivery

- Nanoparticle-encapsulated derivatives achieving 92% tumor accumulation in murine models

- pH-sensitive prodrug forms with 3-fold increased bioavailability

3. Computational Design

- Machine learning models predicting IC50 values (R² = 0.94) for EGFR inhibition

- MD simulations identifying allosteric binding pockets in NS4B protein

Emerging synthetic methodologies include:

Properties

IUPAC Name |

5-nitro-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N4O4S/c16-14(17)8-3-1-7(2-4-8)9-10(15(18)19)13-5-6-20-11(13)12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKUSHXUPGCTMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30167519 | |

| Record name | Imidazo(2,1-b)thiazole, 5-nitro-6-(p-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16311-38-9 | |

| Record name | Imidazo(2,1-b)thiazole, 5-nitro-6-(p-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016311389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazo(2,1-b)thiazole, 5-nitro-6-(p-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of 5-Nitro-2-Aminothiazole with p-Nitroacetophenone

Procedure :

-

Reactants : 5-nitro-2-aminothiazole (1.0 equiv), p-nitroacetophenone (1.2 equiv), acetic acid (solvent), concentrated H₂SO₄ (catalyst).

-

Workup : Cool to room temperature, precipitate with ice-water, filter, and recrystallize from ethanol.

Mechanism :

Multi-Component Reaction Using 4-Phenylthiazol-2-Amine

Procedure :

-

Reactants : 4-phenylthiazol-2-amine (1.0 equiv), p-nitrobenzaldehyde (1.0 equiv), tert-butyl isocyanide (1.0 equiv).

-

Workup : Evaporate solvent under reduced pressure, purify via column chromatography (hexane/ethyl acetate).

Key Insight :

Halogenoketone-Mediated Annulation

Procedure :

-

Reactants : 2-amino-5-nitrothiazole (1.0 equiv), 4-(chloromethyl)-p-nitroacetophenone (1.1 equiv), triethyl phosphite (1.5 equiv).

-

Workup : Quench with NaHCO₃, extract with dichloromethane, and crystallize from ethanol.

Mechanism :

-

Arbuzov’s reaction generates a phosphonate intermediate.

-

Nucleophilic displacement forms the thiazole-imidazole fused system.

Reaction Optimization and Catalysis

Acid Catalysis

Solvent Effects

-

Ethanol : Favors solubility of nitroaromatics but prolongs reaction time.

-

Acetic acid : Accelerates dehydration but may protonate nitro groups, reducing reactivity.

Comparative Analysis of Methods

Industrial Production Considerations

Chemical Reactions Analysis

Types of Reactions

Imidazo(2,1-b)thiazole, 5-nitro-6-(p-nitrophenyl)- undergoes various chemical reactions, including:

Oxidation: The nitro groups can be reduced to amines under specific conditions.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The nitro groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Imidazo(2,1-b)thiazole derivatives have been extensively studied for their diverse biological activities, including:

- Anticancer Activity : The compound has shown promising results as an anticancer agent. In vitro studies indicate its ability to inhibit cell proliferation in various cancer cell lines such as prostate (DU-145), breast (MDA-MB-231), and cervical (HeLa) cancers. The mechanism involves interaction with DNA, leading to cell cycle arrest and apoptosis .

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its structure allows it to interact effectively with bacterial membranes and inhibit essential cellular processes .

- Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties, showing potential in treating conditions characterized by excessive inflammation .

Table 2: Synthetic Routes

| Step | Reaction Conditions |

|---|---|

| Cyclization | 2-Aminothiazole + 4-Nitrobenzaldehyde |

| Acid Catalyst | Reflux in acetone |

| Intermediate Formation | Schiff base formation |

Case Studies

Several studies have documented the efficacy of this compound in various applications:

- Antitubercular Activity : A study synthesized derivatives of imidazo[2,1-b]thiazole and evaluated their activity against Mycobacterium tuberculosis. One derivative displayed an IC50 value of 2.32 μM, indicating strong potential as a selective antitubercular agent .

- Cancer Treatment : In a study involving hybrid compounds combining imidazo[2,1-b]thiazole with aryl hydrazones, researchers found significant anti-proliferative effects against multiple cancer cell lines. The compounds were designed to induce apoptosis through various mechanisms .

- Material Science Applications : Due to its unique structural features, the compound has been explored for applications in developing new materials with specific electronic or optical properties .

Comparative Analysis with Related Compounds

When compared to other derivatives within the imidazo[2,1-b]thiazole family, Imidazo(2,1-b)thiazole, 5-nitro-6-(p-nitrophenyl)- stands out due to its dual nitro substitution which enhances both its reactivity and biological activity.

Table 3: Comparison with Related Compounds

| Compound Name | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |

|---|---|---|

| Imidazo(2,1-b)thiazole, 5-nitro-6-(p-nitrophenyl)- | <10 | 0.5 |

| Benzo[d]imidazo[2,1-b]thiazole derivatives | >20 | 1.5 |

| Imidazo[2,1-b]thiazole carboxamide | >30 | 2.0 |

Mechanism of Action

The mechanism of action of imidazo(2,1-b)thiazole, 5-nitro-6-(p-nitrophenyl)- involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects at Position 5

The nitro group at position 5 is a critical determinant of bioactivity:

- 5-Nitroso-6-(p-chlorophenyl)imidazo[2,1-b]thiazole: Replacing the nitro group with nitroso (NO) retained potent antitubercular activity (MIC: <1 µg/mL), suggesting nitroso/nitro groups enhance activity against Mycobacterium tuberculosis .

- 5-Cyanomethyl-6-methylimidazo[2,1-b]thiazole: Exhibited antisecretory activity in gastric gland assays, indicating that non-nitro EWGs (e.g., cyanomethyl) can modulate non-antimicrobial pathways .

- N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) : A COX-2 inhibitor (IC50: 0.08 µM), demonstrating that bulky substituents (e.g., methylsulfonyl) at position 6 paired with amines at position 5 optimize selectivity for cyclooxygenase isoforms .

Substituent Effects at Position 6

The para-nitrophenyl group at position 6 influences electronic and steric properties:

- 6-Phenyl Derivatives : 2-Chloro-6-phenylimidazo[2,1-b]thiazole showed moderate antitubercular activity (MIC: ~10 µg/mL), while halogenated analogs (e.g., 6-(4-chlorophenyl)) improved potency, likely due to enhanced lipophilicity .

- 6-(4-Nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole (Vh) : Exhibited anticancer activity against MCF-7 and A549 cells, underscoring nitroaryl groups' role in cytotoxicity .

- 6-(4-Methylsulfonylphenyl) Derivatives : Demonstrated COX-2 inhibition (IC50: 0.08–0.16 µM), highlighting sulfonyl groups as pharmacophores for anti-inflammatory applications .

Key Pharmacological Comparisons

Mechanistic Insights and Structure-Activity Relationships (SAR)

- Antitubercular Activity : Nitro/nitroso groups at position 5 enhance activity by generating reactive nitrogen intermediates under bacterial reductive conditions, damaging DNA or proteins .

- Anticancer Activity : Nitroaryl groups at position 6 may intercalate DNA or inhibit kinases (e.g., VEGFR, EGFR), as seen in pyrimidinyl-substituted analogs .

- COX-2 Selectivity : Bulky substituents at position 6 (e.g., methylsulfonyl) improve COX-2 binding, while amines at position 5 modulate potency .

Biological Activity

Imidazo(2,1-b)thiazole, 5-nitro-6-(p-nitrophenyl)- is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by its unique fused imidazo-thiazole structure, with the molecular formula and a molecular weight of approximately 292.27 g/mol. The presence of nitro groups at the 5 and 6 positions significantly influences its chemical reactivity and biological activity .

Antimicrobial Activity

Imidazo(2,1-b)thiazole derivatives, including 5-nitro-6-(p-nitrophenyl)-, have demonstrated broad-spectrum antimicrobial properties. Studies have shown that these compounds exhibit significant activity against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) : The MIC values for selected derivatives have been reported as low as 0.22 μg/mL against Staphylococcus aureus and Escherichia coli.

- Mechanism of Action : The antimicrobial effect is primarily attributed to the compound's ability to bind to DNA, inhibiting replication and transcription processes .

Antifungal Activity

Research has indicated that 5-nitro-6-(p-nitrophenyl)-imidazo(2,1-b)thiazole exhibits potent antifungal activity. In vitro studies have shown effectiveness against common fungal pathogens such as Candida albicans and Aspergillus niger. The compound's mechanism involves disrupting fungal cell wall synthesis and function .

Anticancer Properties

The anticancer potential of imidazo(2,1-b)thiazole derivatives has been explored extensively. Notable findings include:

- Cell Line Studies : Compounds have shown cytotoxic effects in various cancer cell lines, with IC50 values ranging from 2.03 μM to 7.05 μM against Mycobacterium tuberculosis (Mtb) and other cancerous cells .

- Apoptosis Induction : The nitro groups in the structure can undergo bioreduction to form reactive intermediates that induce apoptosis in cancer cells by damaging cellular components.

Study on Antitubercular Activity

A recent study evaluated a series of imidazo[2,1-b]thiazole derivatives for their antitubercular activity using the Microplate Alamar Blue Assay. Compounds demonstrated promising results against Mtb, suggesting their potential as lead candidates for further drug development .

Synthesis and Evaluation of New Derivatives

Another study synthesized novel derivatives of imidazo(2,1-b)thiazole linked by amide bonds. These compounds were tested for antiviral activity against various viruses in mammalian cell cultures, revealing significant efficacy against Coxsackie B4 virus and other viral pathogens .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds compared to imidazo(2,1-b)thiazole:

| Compound Name | Biological Activity | Notable Properties |

|---|---|---|

| Benzo[d]imidazo[2,1-b]thiazoles | Antimicrobial | Enhanced stability |

| Imidazo[2,1-b][1,3]thiazines | Anticancer | Distinct pharmacological profiles |

| Benzo[d]oxazoles | Antifungal | Different electronic properties |

Q & A

Q. What synthetic methodologies are most effective for incorporating the 5-nitro-6-(p-nitrophenyl)- substituent into the imidazo[2,1-b]thiazole core?

The synthesis typically involves cyclization reactions starting with hydrazonoyl halides and alkyl carbothioates or thiosemicarbazides. For example, Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent achieves high yields (90–96%) with excellent selectivity . Substituents like nitro groups are introduced via electrophilic aromatic substitution or by pre-functionalizing precursors before cyclization. Reaction monitoring via TLC and purification by column chromatography are critical for isolating the target compound .

Q. Which analytical techniques are prioritized for structural confirmation of imidazo[2,1-b]thiazole derivatives?

Structural elucidation relies on -NMR and -NMR to verify proton and carbon environments, respectively. IR spectroscopy identifies functional groups (e.g., nitro stretches at ~1520 cm). X-ray crystallography resolves absolute configurations, as demonstrated for 6-(4-bromophenyl)-2-(4-fluorobenzyl) derivatives (R factor = 0.048) . Elemental analysis (C, H, N) and mass spectrometry further validate purity and molecular weight .

Q. What in vitro assays are standard for evaluating the antimicrobial activity of nitro-substituted imidazo[2,1-b]thiazoles?

Minimum inhibitory concentration (MIC) assays against bacterial (e.g., Staphylococcus aureus) and fungal strains are standard. Cytotoxicity is assessed via MTT assays on cancer cell lines (e.g., HepG2, MCF-7), with IC values compared to reference drugs like doxorubicin. Data interpretation requires normalization to solvent controls and statistical validation (e.g., p < 0.05 via GraphPad Prism) .

Advanced Research Questions

Q. How can solvent-free synthesis or green chemistry principles optimize the yield of 5-nitro-6-(p-nitrophenyl)-imidazo[2,1-b]thiazole?

Solvent-free Friedel-Crafts acylation reduces side reactions and enhances atom economy. Eaton’s reagent (PO/methanesulfonic acid) acts as both catalyst and dehydrating agent, enabling high conversions (90–96%) without requiring inert atmospheres . Microwave-assisted synthesis may further reduce reaction times and improve regioselectivity for nitro group placement .

Q. What experimental and computational strategies address contradictions in reported biological activities of imidazo[2,1-b]thiazole derivatives?

Methodological discrepancies (e.g., assay protocols, cell line variability) should be harmonized using standardized guidelines (e.g., CLSI for antimicrobial testing). Computational docking (AutoDock Vina) and molecular dynamics simulations predict binding modes to targets like 15-lipoxygenase or α-glucosidase, clarifying structure-activity relationships (SARs). Meta-analyses of published IC or MIC values can identify outliers .

Q. How do substituents on the imidazo[2,1-b]thiazole scaffold influence solubility and oral bioavailability?

Nitro and aryl groups enhance lipophilicity but may reduce aqueous solubility. Veber’s rule (rotatable bonds ≤10, polar surface area ≤140 Å) predicts bioavailability for derivatives like benzo-[d]-imidazo[2,1-b]-thiazoles. LogP values (2–4) balance membrane permeability and solubility, while PEGylation or prodrug strategies improve pharmacokinetics .

Q. What mechanistic insights can be gained from studying the anti-inflammatory activity of 5-nitro-6-(p-nitrophenyl)-imidazo[2,1-b]thiazole?

In vitro models (e.g., LPS-induced RAW 264.7 macrophages) measure inhibition of pro-inflammatory cytokines (TNF-α, IL-6) via ELISA. Western blotting or qPCR evaluates suppression of NF-κB or COX-2 pathways. Dose-response curves and selective enzyme inhibition assays (e.g., 15-lipoxygenase) validate target engagement .

Methodological Considerations

- Synthesis Optimization : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts like uncyclized intermediates .

- Biological Assays : Include positive controls (e.g., fluconazole for antifungal tests) and triplicate measurements to ensure reproducibility .

- Computational Modeling : Validate docking poses with free energy calculations (MM-GBSA) and cross-reference with crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.